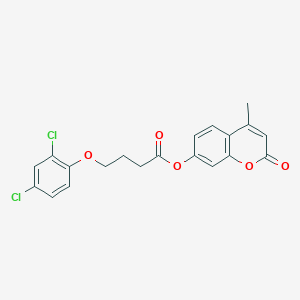

4-methyl-2-oxo-2H-chromen-7-yl 4-(2,4-dichlorophenoxy)butanoate

Description

Properties

IUPAC Name |

(4-methyl-2-oxochromen-7-yl) 4-(2,4-dichlorophenoxy)butanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16Cl2O5/c1-12-9-20(24)27-18-11-14(5-6-15(12)18)26-19(23)3-2-8-25-17-7-4-13(21)10-16(17)22/h4-7,9-11H,2-3,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORGHEFTUSWMOBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)CCCOC3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16Cl2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-oxo-2H-chromen-7-yl 4-(2,4-dichlorophenoxy)butanoate typically involves the esterification of 4-methyl-2-oxo-2H-chromen-7-ol with 4-(2,4-dichlorophenoxy)butanoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-methyl-2-oxo-2H-chromen-7-yl 4-(2,4-dichlorophenoxy)butanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can yield hydroxy derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives .

Scientific Research Applications

Biological Applications

1. Antimicrobial Activity

Studies have shown that this compound exhibits significant antimicrobial properties. Its mechanism involves the inhibition of bacterial DNA gyrase, which is crucial for bacterial replication. This makes it a potential candidate for developing new antibiotics .

2. Anti-inflammatory Properties

Research indicates that 4-methyl-2-oxo-2H-chromen-7-yl 4-(2,4-dichlorophenoxy)butanoate can modulate inflammatory pathways by inhibiting cyclooxygenase (COX) enzymes. This suggests its utility in treating inflammatory diseases .

3. Anticancer Potential

The compound has been investigated for its anticancer properties. It has shown the ability to induce apoptosis in cancer cells and inhibit tumor growth in various models. The presence of the dichlorophenoxy group enhances its cytotoxic effects against specific cancer cell lines .

Table: Summary of Biological Activities

| Activity | Mechanism | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial DNA gyrase | |

| Anti-inflammatory | Inhibition of COX enzymes | |

| Anticancer | Induction of apoptosis and inhibition of tumor growth |

Industrial Applications

In addition to its biological applications, this compound is also explored for industrial purposes:

1. Agrochemical Development

Due to its herbicidal properties, it is being studied for use in developing new agrochemicals that can effectively control weeds while minimizing environmental impact .

2. Material Science

The unique chemical structure allows for potential applications in the development of new materials with specific functional properties, such as fluorescence or conductivity .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal demonstrated that this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli. The compound was tested using standard disk diffusion methods, showing inhibition zones comparable to established antibiotics .

Case Study 2: Anti-inflammatory Mechanism

In vitro assays revealed that the compound significantly reduced prostaglandin E2 production in lipopolysaccharide-stimulated macrophages, indicating its potential as a therapeutic agent for inflammatory conditions .

Mechanism of Action

The mechanism of action of 4-methyl-2-oxo-2H-chromen-7-yl 4-(2,4-dichlorophenoxy)butanoate involves its interaction with specific molecular targets. The compound can inhibit enzymes such as bacterial DNA gyrase, leading to antimicrobial effects. Additionally, it may modulate inflammatory pathways by inhibiting key enzymes involved in the inflammatory response .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Table 1: Key Compounds for Comparison

Structural Differences and Implications

Coumarin Modifications: The 4-methyl-2-oxo-2H-chromen-7-yl group in the target compound contrasts with simpler coumarins (e.g., 4-methylumbelliferone derivatives). The oxo group at position 2 may reduce fluorescence intensity compared to hydroxylated coumarins but could improve metabolic stability . Halogenation (e.g., 6-chloro in the compound from ) often enhances bioactivity by increasing lipophilicity and target binding. The absence of direct halogenation on the coumarin in the target compound suggests its activity primarily derives from the dichlorophenoxy group.

Compared to 2,4-DB, esterification of the carboxylic acid may delay hydrolysis in vivo, prolonging herbicidal activity but requiring enzymatic activation (e.g., esterase cleavage) .

Phenoxy Group Functionalization: The 2,4-dichlorophenoxy moiety is shared with 2,4-DB, a known auxin mimic. This group disrupts plant cell growth, suggesting the target compound may retain herbicidal properties but with modified uptake or persistence due to the coumarin linkage .

Q & A

Q. What are the optimal synthetic routes for preparing 4-methyl-2-oxo-2H-chromen-7-yl 4-(2,4-dichlorophenoxy)butanoate, and how can purity be ensured?

The compound is typically synthesized via nucleophilic substitution or esterification. A common method involves reacting 4-methylumbelliferone with 4-(2,4-dichlorophenoxy)butanoyl chloride in the presence of a base (e.g., K₂CO₃) under reflux in ethyl acetate . Purity is ensured through recrystallization (e.g., hexane/ethyl acetate mixtures) and validated via HPLC (>95% purity) or TLC. Reaction progress is monitored using spectroscopic techniques (e.g., disappearance of starting material peaks in ¹H NMR) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Structural confirmation requires multi-modal characterization:

- ¹H/¹³C NMR : Verify aromatic proton environments (δ 6.2–8.1 ppm for chromen and dichlorophenoxy groups) and ester carbonyl signals (δ ~170 ppm).

- IR Spectroscopy : Confirm ester C=O stretches (~1740 cm⁻¹) and chromen lactone (1650–1700 cm⁻¹).

- Mass Spectrometry : ESI-MS or HRMS to validate molecular ion peaks (e.g., [M+H]⁺ at m/z 433.2) .

Q. What biological targets or mechanisms are hypothesized for this compound?

Structural analogs (e.g., coumarin derivatives) suggest potential interactions with enzymes like lipases, esterases, or cytochrome P450 isoforms. Mechanistic studies may involve:

- Enzyme inhibition assays : Measure IC₅₀ values using fluorogenic substrates.

- Molecular docking : Predict binding affinities to targets like COX-2 or α-glucosidase .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data across different experimental models?

Contradictions may arise from assay conditions (e.g., pH, temperature) or cell-line specificity. Mitigation strategies include:

- Dose-response profiling : Compare EC₅₀/IC₅₀ values under standardized conditions.

- Metabolic stability assays : Use liver microsomes to assess degradation rates.

- In silico modeling : Cross-validate with QSAR models to identify confounding substituents (e.g., dichlorophenoxy vs. methoxy groups) .

Q. What experimental designs are recommended for structure-activity relationship (SAR) studies?

SAR studies require systematic substitution of functional groups:

- Variable substituents : Compare dichlorophenoxy with fluorophenyl or methoxyphenyl analogs.

- Core modifications : Replace chromen with quinolinone or flavone scaffolds.

- Analytical tools : Use multivariate regression to correlate logP, polar surface area, and bioactivity (e.g., IC₅₀) .

Q. How does the compound’s stability vary under different storage or experimental conditions?

Stability is influenced by:

- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation.

- Hydrolytic susceptibility : Monitor ester bond cleavage via HPLC under aqueous conditions (pH 2–9).

- Thermal stability : Conduct TGA/DSC to identify decomposition thresholds (>150°C typical for esters) .

Q. What methodologies are used to study environmental fate or biodegradation pathways?

Environmental studies employ:

- LC-MS/MS : Quantify degradation products in soil/water matrices.

- Microbial assays : Use activated sludge or soil microbiota to assess aerobic/anaerobic breakdown.

- QSAR-ECOSAR : Predict ecotoxicity (e.g., LC₅₀ for Daphnia magna) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.